molecular formula C16H21N5O B2360643 1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine CAS No. 1351779-88-8

1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine

Cat. No.: B2360643
CAS No.: 1351779-88-8
M. Wt: 299.378
InChI Key: OVKXENJXBISZJB-UHFFFAOYSA-N
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Description

The compound "1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine" (hereafter referred to as Compound A) features a 1,2,3-triazole core linked to a 4-ethylphenyl group at the 1-position. A carbonyl group bridges the triazole to a piperidine ring substituted with an amine at the 4-position. This structure is characteristic of bioactive molecules targeting enzymes or receptors, where the triazole moiety often enhances binding through hydrogen bonding or π-π interactions. The ethyl group on the phenyl ring may influence lipophilicity and metabolic stability, while the piperidin-4-amine moiety could contribute to solubility and pharmacokinetic properties .

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-[1-(4-ethylphenyl)triazol-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-2-12-3-5-14(6-4-12)21-11-15(18-19-21)16(22)20-9-7-13(17)8-10-20/h3-6,11,13H,2,7-10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKXENJXBISZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Coupling Reactions: The final step involves coupling the triazole and piperidine rings through a carbonyl linkage, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazoles or piperidines.

Scientific Research Applications

1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Pharmaceuticals: The compound may exhibit biological activity, making it a candidate for drug development.

    Materials Science: It can be used in the synthesis of novel materials with unique properties.

    Biological Research: The compound can be used as a probe to study biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of 1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The ethylphenyl group can influence the compound’s pharmacokinetic properties, such as solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Key Structural Differences Potential Implications Source
1-([1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl)piperidin-4-amine Methyl group instead of ethyl on phenyl ring. Reduced lipophilicity; potential differences in metabolic stability or receptor affinity.
1-{[1-(3,5-Dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine 3,5-Dimethylphenyl substituent. Increased steric hindrance; altered electronic effects on triazole binding.
1-(4-Chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo-pyrimidine core replaces triazole; chlorobenzyl and methoxyethyl substituents. Enhanced electron-withdrawing effects; potential kinase inhibition applications.
1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine Pyrazole core; chlorobenzyl and dimethyl substituents. Possible applications in antimicrobial or anti-inflammatory agents.
1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine Pyrazole core with cyclopropyl and methyl groups; no triazole or carbonyl linker. Conformational flexibility differences; potential CNS-targeting activity.

Key Observations:

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The ethyl group in Compound A (electron-donating) contrasts with the chloro substituents in analogues (e.g., ), which are electron-withdrawing. This difference may influence binding to hydrophobic pockets or polar enzyme active sites.

Core Heterocycle Variations :

  • Triazole vs. Pyrazole/Pyrimidine : The 1,2,3-triazole in Compound A offers distinct hydrogen-bonding capabilities compared to pyrazole or pyrazolo-pyrimidine cores in analogues (e.g., ). Triazoles are often preferred in drug design for metabolic stability and synthetic accessibility.

Pharmacokinetic Properties :

  • The piperidin-4-amine moiety in Compound A and its analogues (e.g., ) may enhance solubility due to the amine’s basicity. However, the absence of a carbonyl linker in some compounds (e.g., ) could reduce conformational rigidity, affecting target selectivity.

Biological Activity

1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine is a complex organic compound featuring a triazole ring and a piperidine moiety. Its structural characteristics suggest potential biological activities, particularly in pharmacology. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound consists of:

  • Triazole Ring : Known for its diverse biological properties, including antifungal and antibacterial activities.
  • Piperidine Moiety : Enhances binding affinity to biological targets.
  • 4-Ethylphenyl Group : Influences pharmacokinetic properties like solubility and membrane permeability.

Synthesis

The synthesis typically employs "Click" chemistry techniques, specifically a 1,3-dipolar cycloaddition reaction. The following steps outline the general synthetic route:

  • Formation of Triazole Ring :
    • React an azide with an alkyne in the presence of a copper(I) catalyst.
  • Introduction of Piperidine :
    • Use nucleophilic substitution to attach the piperidine moiety to the triazole.
  • Acylation :
    • Introduce the carbonyl group through acylation methods to enhance reactivity and biological potential.

Antimicrobial Properties

Compounds containing triazole rings are well-documented for their antimicrobial properties. They inhibit cytochrome P450 enzymes crucial for various metabolic processes in pathogens. Preliminary studies indicate that this compound may exhibit moderate inhibitory effects against carbonic anhydrase II, suggesting potential applications in conditions related to enzyme dysregulation .

The compound's mechanism involves:

  • Enzyme Interaction : The triazole ring modulates the activity of specific enzymes or receptors.
  • Binding Affinity : The piperidine enhances binding specificity and affinity.
  • Pharmacokinetics : The ethylphenyl group affects solubility and permeability across membranes .

In Vitro Studies

Research has shown that derivatives of triazoles can selectively inhibit cancer cell growth. For instance, a related study demonstrated that certain triazole compounds exhibited cytotoxic activity at nanomolar concentrations against human leukemic T-cells . This suggests that this compound may have similar therapeutic potential.

Structure-Activity Relationship (SAR)

A library of new triazoles was tested for their ability to inhibit Hsp90 C-terminal activity. Several compounds demonstrated significant growth inhibition in various cancer cell lines. This highlights the importance of structural modifications in enhancing biological activity .

Data Table

PropertyValue
Molecular FormulaC23_{23}H23_{23}N5_{5}O3_{3}
Molecular Weight417.5 g/mol
Potential TargetsCarbonic Anhydrase II
Synthetic MethodClick Chemistry
Biological ActivityAntimicrobial, Anticancer

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